molecular formula C9H12N2O5 B12631294 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan CAS No. 921772-00-1

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan

Cat. No.: B12631294
CAS No.: 921772-00-1
M. Wt: 228.20 g/mol
InChI Key: ZPDJBHYNBSVUEB-YUMQZZPRSA-N
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Description

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is an organic compound with the molecular formula C9H12N2O5. It is characterized by a furan ring substituted with a dinitropentan group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan typically involves the nitration of a suitable precursor. One common method is the nitration of 2-pentanone followed by cyclization to form the furan ring. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid at controlled temperatures to ensure the selective formation of the dinitro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro and amino derivatives, which can further undergo additional chemical transformations .

Scientific Research Applications

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2S,3S)-1,3-dinitropentan-2-yl]furan involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan is unique due to its dinitro substitution, which imparts distinct chemical reactivity and potential biological activities not commonly found in other furan derivatives .

Properties

CAS No.

921772-00-1

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

2-[(2S,3S)-1,3-dinitropentan-2-yl]furan

InChI

InChI=1S/C9H12N2O5/c1-2-8(11(14)15)7(6-10(12)13)9-4-3-5-16-9/h3-5,7-8H,2,6H2,1H3/t7-,8-/m0/s1

InChI Key

ZPDJBHYNBSVUEB-YUMQZZPRSA-N

Isomeric SMILES

CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-]

Canonical SMILES

CCC(C(C[N+](=O)[O-])C1=CC=CO1)[N+](=O)[O-]

Origin of Product

United States

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